
4,6-Dichloro-4',6'-dimethyl-2,2'-bipyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloro-4’,6’-dimethyl-2,2’-bipyrimidine is a chemical compound belonging to the bipyrimidine family. This compound is characterized by the presence of two pyrimidine rings, each substituted with chlorine and methyl groups at the 4 and 6 positions. It is a versatile building block used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and material sciences.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-4’,6’-dimethyl-2,2’-bipyrimidine typically involves the chlorination of 4,6-dimethyl-2,2’-bipyrimidine. The reaction is carried out using thionyl chloride or phosphorus oxychloride as chlorinating agents under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale chromatography or crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 4,6-Dichloro-4’,6’-dimethyl-2,2’-bipyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex bipyrimidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or thiourea in solvents such as ethanol or dimethylformamide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran or ethanol.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted bipyrimidines with various functional groups.
Oxidation: Formation of bipyrimidine N-oxides.
Reduction: Formation of reduced bipyrimidine derivatives with altered electronic properties.
Applications De Recherche Scientifique
4,6-Dichloro-4’,6’-dimethyl-2,2’-bipyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including ligands for coordination chemistry and catalysts.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism of action of 4,6-Dichloro-4’,6’-dimethyl-2,2’-bipyrimidine involves its interaction with specific molecular targets. The chlorine and methyl groups on the pyrimidine rings enhance its binding affinity to enzymes and receptors. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access. Additionally, it can disrupt cellular processes by interfering with DNA and RNA synthesis.
Comparaison Avec Des Composés Similaires
- 4,6-Dichloro-2-methylpyrimidine
- 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2’-bipyrimidine
- 2,4-Dichloro-6,7-dimethoxyquinazoline
Comparison: 4,6-Dichloro-4’,6’-dimethyl-2,2’-bipyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. Compared to 4,6-Dichloro-2-methylpyrimidine, it has an additional pyrimidine ring, enhancing its potential for forming complex structures. The presence of both chlorine and methyl groups at the 4 and 6 positions differentiates it from other bipyrimidine derivatives, providing unique reactivity and binding characteristics.
Propriétés
Numéro CAS |
89508-54-3 |
|---|---|
Formule moléculaire |
C10H8Cl2N4 |
Poids moléculaire |
255.10 g/mol |
Nom IUPAC |
4,6-dichloro-2-(4,6-dimethylpyrimidin-2-yl)pyrimidine |
InChI |
InChI=1S/C10H8Cl2N4/c1-5-3-6(2)14-9(13-5)10-15-7(11)4-8(12)16-10/h3-4H,1-2H3 |
Clé InChI |
DLDKGYGJMIQWDP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)C2=NC(=CC(=N2)Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


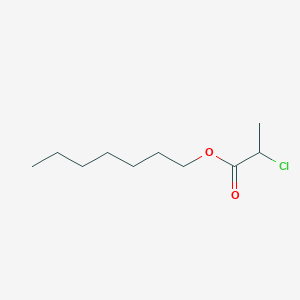

![5,9-Methano[1,3]thiazolo[4,5-d]azocine](/img/structure/B14402708.png)
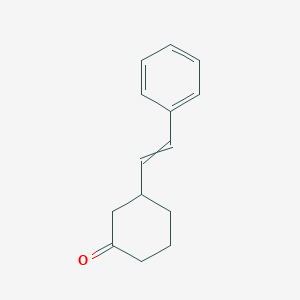
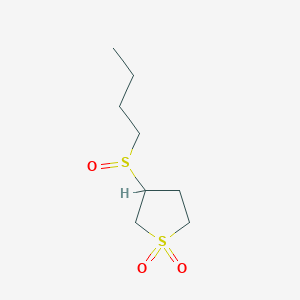
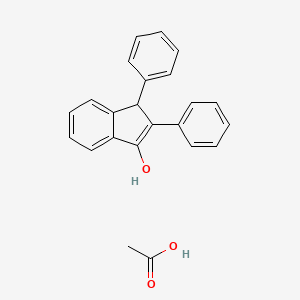

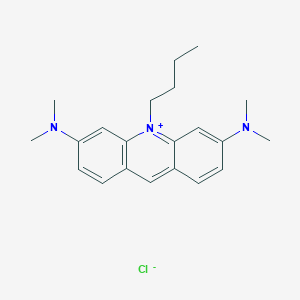
methanone](/img/structure/B14402737.png)
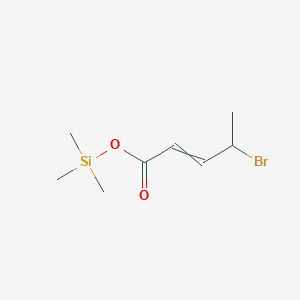
![1,4-Bis[(ethenylsulfanyl)methyl]benzene](/img/structure/B14402768.png)
![N,N-Diethyl-N'-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea](/img/structure/B14402772.png)
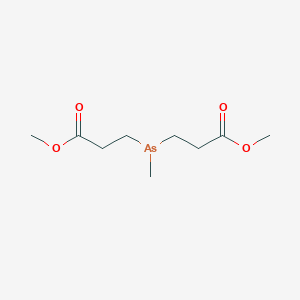
![Benzene, 1-[(chloromethyl)sulfonyl]-4-iodo-](/img/structure/B14402787.png)
